Superior Cytotoxic Potency in HCT116 Colon Cancer Cells: Diallyl Tetrasulfide vs. Trisulfide and Disulfide Analogs
In HCT116 human colon cancer cells, diallyl tetrasulfide (DATTS) exhibits superior cytotoxic potency relative to its lower-sulfur analogs. A direct comparative study using highly pure, chemically synthesized diallylsulfides with varying sulfur chain lengths demonstrated that DATTS treatment reduced cell viability more efficiently than diallyl trisulfide (DATS), while diallyl disulfide (DADS) and diallyl monosulfide were considerably less active [1].
| Evidence Dimension | Reduction in HCT116 colon cancer cell viability |
|---|---|
| Target Compound Data | DATTS (diallyl tetrasulfide): Most efficient reduction in cell viability among tested compounds |
| Comparator Or Baseline | DATS (diallyl trisulfide): Moderate reduction; DADS (diallyl disulfide) and monosulfide: Considerably less active |
| Quantified Difference | Efficacy rank order: DATTS (4 S atoms) > DATS (3 S atoms) > DADS (2 S atoms) ≈ monosulfide |
| Conditions | HCT116 human colon cancer cells; chemically synthesized, highly pure diallylsulfides with chain lengths of 1-4 sulfur atoms |
Why This Matters
Procurement of DATTS rather than DADS or DATS is required to achieve maximal cytotoxic efficacy in colon cancer research models.
- [1] Czepukojc, B. et al. Synthetic polysulfane derivatives induce cell cycle arrest and apoptotic cell death in human hematopoietic cancer cells. Food Chem. Toxicol. 2014, 64, 249-257. (IPB Halle publication: Diallyltrisulfide, and even more efficiently diallyltetrasulfide treatment of HCT116 cells led to reduced cell viability, while mono- and disulfides were considerably less active.) View Source
